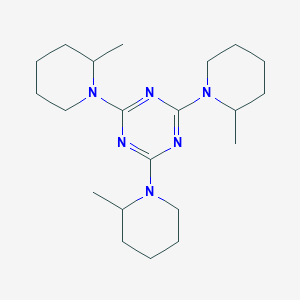![molecular formula C22H15N3O4S B11097101 4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11097101.png)
4-{5-[(E)-{(2E)-2-[(2E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(4-OXO-2-{(E)-2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZONO}-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological and medicinal properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities
Métodos De Preparación
The synthesis of 4-{5-[(4-OXO-2-{(E)-2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZONO}-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID involves multiple steps and specific reaction conditions. One common synthetic route involves the reaction of hydrazonoyl halides with thiosemicarbazide derivatives in the presence of ethanol and triethylamine . The reaction typically proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
4-{5-[(4-OXO-2-{(E)-2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZONO}-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in the industrial sector, particularly in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{5-[(4-OXO-2-{(E)-2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZONO}-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, which can lead to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-{5-[(4-OXO-2-{(E)-2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZONO}-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID can be compared to other thiazole derivatives, such as 1,3,4-thiadiazole and pyrano[2,3-d]thiazole derivatives . While these compounds share some structural similarities, they differ in their specific functional groups and biological activities. The unique structure of 4-{5-[(4-OXO-2-{(E)-2-[(E)-1-PHENYLMETHYLIDENE]HYDRAZONO}-1,3-THIAZOLAN-5-YLIDEN)METHYL]-2-FURYL}BENZOIC ACID allows it to exhibit distinct properties and applications, making it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C22H15N3O4S |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
4-[5-[(E)-[(2E)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H15N3O4S/c26-20-19(30-22(24-20)25-23-13-14-4-2-1-3-5-14)12-17-10-11-18(29-17)15-6-8-16(9-7-15)21(27)28/h1-13H,(H,27,28)(H,24,25,26)/b19-12+,23-13+ |
Clave InChI |
QKDLDXCVFZGPJM-CGQBXHPFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/S2 |
SMILES canónico |
C1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Tert-butylphenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11097047.png)
![2,4-Bis[di(t-butoxycarbonyl)nitromethyl]-6-di(t-butoxycarbonyl)methyl-1,3,5-triazine](/img/structure/B11097053.png)
![10-(3,4-dichlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11097055.png)
![(2E,5Z)-3-Cyclohexyl-5-[(2,4-dichlorophenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11097063.png)

![1-{3-[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone](/img/structure/B11097073.png)
![2-(Benzoyloxy)-4-{[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazono]methyl}phenyl benzoate](/img/structure/B11097077.png)
![4-chloro-N-[5-chloro-2-(2,2,3,3-tetrafluoropropoxy)phenyl]-3-nitrobenzamide](/img/structure/B11097080.png)


![2-{[(2-fluorophenyl)carbonyl]amino}-N-(propan-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11097087.png)
![N-[(2Z)-3-benzyl-4-[4-(heptafluoropropyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-(difluoromethoxy)aniline](/img/structure/B11097090.png)
![Ethyl 2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11097098.png)
![4,6,12,14-tetramethyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11097106.png)
